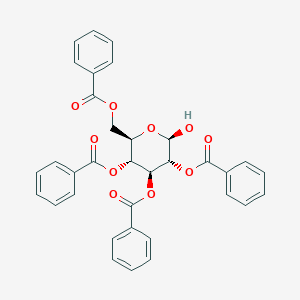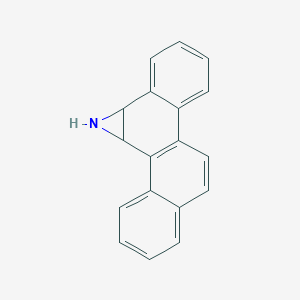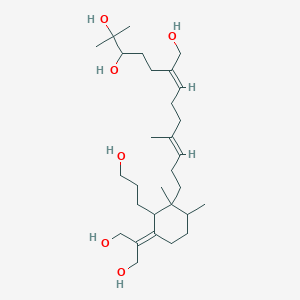
Crystallopicrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Crystallopicrin is a natural product that has been isolated from various plants. It has been found to have several potential applications in scientific research due to its unique chemical structure and properties.
Mécanisme D'action
Crystallopicrin has been found to interact with various proteins and enzymes in the body. One of the most significant interactions is with the NF-kB transcription factor, which plays a crucial role in regulating immune responses. Crystallopicrin has been found to inhibit the activity of NF-kB, leading to a reduction in inflammation. The compound has also been found to inhibit the activity of various enzymes involved in cancer cell growth, making it a potential candidate for cancer treatment.
Effets Biochimiques Et Physiologiques
Crystallopicrin has several biochemical and physiological effects. The compound has been found to have anti-inflammatory properties, making it an effective treatment for various inflammatory conditions. Crystallopicrin has also been found to have anti-cancer properties, making it a potential candidate for cancer treatment. The compound has also been found to have antioxidant properties, making it an effective treatment for oxidative stress-related conditions.
Avantages Et Limitations Des Expériences En Laboratoire
Crystallopicrin has several advantages for lab experiments. The compound is readily available, making it easy to obtain for research purposes. Crystallopicrin is also stable, making it easy to store and transport. However, there are also limitations to the use of Crystallopicrin in lab experiments. The compound is complex, making it difficult to synthesize and analyze. Crystallopicrin is also expensive, making it difficult to use in large-scale experiments.
Orientations Futures
There are several future directions for the use of Crystallopicrin in scientific research. One potential direction is the development of Crystallopicrin-based drugs for the treatment of inflammatory and cancer-related conditions. Another potential direction is the use of Crystallopicrin as a tool for studying the functions of various proteins and enzymes in the body. The development of new synthesis methods for Crystallopicrin is also an area of future research.
Conclusion
Crystallopicrin is a natural product that has several potential applications in scientific research. The compound has anti-inflammatory, anti-cancer, and antioxidant properties, making it a potential candidate for drug development. Crystallopicrin has also been found to interact with various proteins and enzymes in the body, making it an excellent tool for studying their functions. The development of new synthesis methods and the exploration of new applications for Crystallopicrin are areas of future research.
Méthodes De Synthèse
Crystallopicrin can be synthesized using various methods. One of the most common methods involves the isolation of the compound from plants such as Tanacetum vulgare and Artemisia absinthium. Another method involves the chemical synthesis of the compound using various organic reactions. The synthesis of Crystallopicrin is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
Crystallopicrin has several potential applications in scientific research. One of the most significant applications is its use as a tool for studying the mechanism of action of various biological processes. The compound has been found to interact with various proteins and enzymes, making it an excellent tool for studying their functions. Crystallopicrin has also been found to have anti-inflammatory and anti-cancer properties, making it a potential candidate for drug development.
Propriétés
Numéro CAS |
139039-72-8 |
|---|---|
Nom du produit |
Crystallopicrin |
Formule moléculaire |
C30H54O6 |
Poids moléculaire |
510.7 g/mol |
Nom IUPAC |
(2E)-2-[(E)-7-[3-(1,3-dihydroxypropan-2-ylidene)-2-(3-hydroxypropyl)-1,6-dimethylcyclohexyl]-4-methylhept-4-enylidene]-6-methylheptane-1,5,6-triol |
InChI |
InChI=1S/C30H54O6/c1-22(9-6-11-24(19-32)14-16-28(35)29(3,4)36)10-7-17-30(5)23(2)13-15-26(25(20-33)21-34)27(30)12-8-18-31/h10-11,23,27-28,31-36H,6-9,12-21H2,1-5H3/b22-10+,24-11+ |
Clé InChI |
SNAMORDNHYXHMD-DROBAZEWSA-N |
SMILES isomérique |
CC1CCC(=C(CO)CO)C(C1(C)CC/C=C(\C)/CC/C=C(\CCC(C(C)(C)O)O)/CO)CCCO |
SMILES |
CC1CCC(=C(CO)CO)C(C1(C)CCC=C(C)CCC=C(CCC(C(C)(C)O)O)CO)CCCO |
SMILES canonique |
CC1CCC(=C(CO)CO)C(C1(C)CCC=C(C)CCC=C(CCC(C(C)(C)O)O)CO)CCCO |
Synonymes |
crystallopicrin crystallopicrin 1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



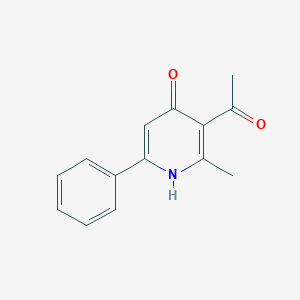
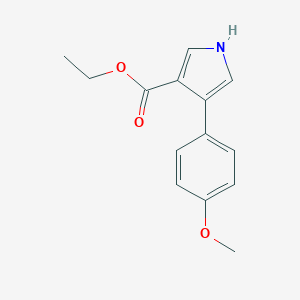
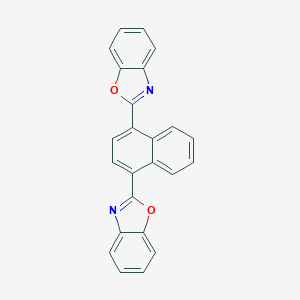
![9,9'-[(2r,3r,3as,5s,7ar,9r,10r,10as,12s,14ar)-3,5,10,12-Tetrahydroxy-5,12-Dioxidooctahydro-2h,7h-Difuro[3,2-D:3',2'-J][1,3,7,9,2,8]tetraoxadiphosphacyclododecine-2,9-Diyl]bis(2-Amino-1,9-Dihydro-6h-Purin-6-One)](/img/structure/B160587.png)
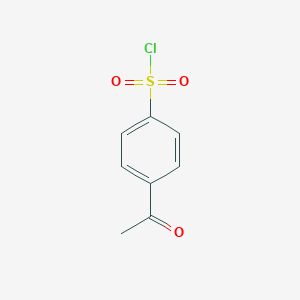
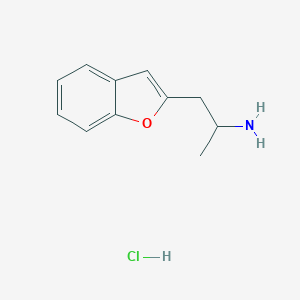
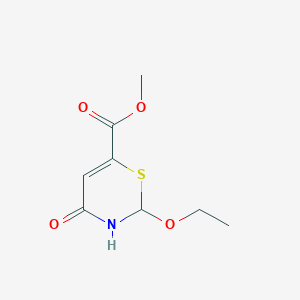


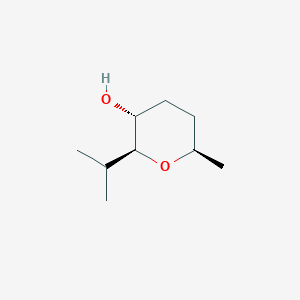
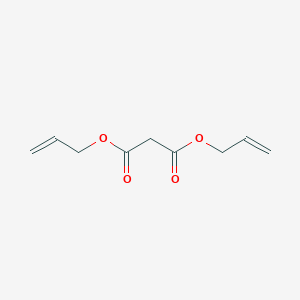
![1,3-Bis[2-(4-aminophenyl)-2-propyl]benzene](/img/structure/B160602.png)
